4-Aminophenol hydrochloride

Solubility Formulation Process Chemistry

4-Aminophenol hydrochloride is the preferred reagent for aqueous-phase synthesis, offering >1,000,000 mg/L solubility—orders of magnitude higher than the free base (~6.5 g/L). Unlike the unstable, oxidation-prone free base that degrades into pink-purple impurities, this crystalline HCl salt remains stable, ensuring reproducible results in photographic Rodinal-type developers, sulfur/azo dye intermediates (C.I. Oxidation Base 6A), and bioconjugation chemistry. Procure this form for batch-to-batch consistency and reliable analytical reference standards. Ensure supplier Certificate of Analysis confirms ≥98% purity.

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
CAS No. 51-78-5
Cat. No. B1678369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenol hydrochloride
CAS51-78-5
Synonyms4-aminophenol
4-aminophenol conjugate monoacid
4-aminophenol hydrochloride
4-aminophenol monopotassium salt
4-aminophenol monosodium salt
4-aminophenol sulfate
4-aminophenol sulfate (2:1)
4-aminophenol, 18O-labeled
4-aminophenol, 3H-labeled
4-aminophenol, ion(1+)
4-hydroxyaniline
p-aminophenol
p-aminophenol phosphate
para-aminophenol
Molecular FormulaC6H8ClNO
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[NH3+])O.[Cl-]
InChIInChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H
InChIKeyRVGOBWDGAVAVPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery sol in water;  sol in alcohol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenol Hydrochloride (CAS 51-78-5): Procuring the Optimized Salt Form of a Key Aminophenol Intermediate


4-Aminophenol hydrochloride (C6H8ClNO, MW 145.59 g/mol) is the hydrochloride salt of 4-aminophenol, a bifunctional aromatic compound containing both a phenolic hydroxyl and a primary aromatic amino group [1]. It is an amphoteric, white to off-white crystalline powder . Its chemical reactivity, particularly its facile oxidation [2], underpins its primary industrial and research utility as a photographic developer, a dye intermediate (notably C.I. Oxidation Base 6A), and a versatile building block in organic synthesis .

The Critical Role of the Hydrochloride Salt in 4-Aminophenol Procurement: Beyond the Free Base


Substituting 4-aminophenol free base (CAS 123-30-8) for its hydrochloride salt introduces critical risks to process reproducibility and product stability. The free base form is inherently unstable and known to deteriorate rapidly under ambient conditions, oxidizing to form pink-purple degradation products that compromise its purity and activity [1]. This instability necessitates the use of its more robust acid salt form for applications requiring reliable and consistent performance. Furthermore, the dramatic difference in aqueous solubility between the free base and the hydrochloride salt (e.g., ~6.5 g/L vs. >1,000,000 mg/L at 24-25°C) [2] directly impacts reaction kinetics, formulation homogeneity, and the efficiency of aqueous-phase syntheses. These quantifiable differences in stability and solubility render the two forms non-interchangeable for most scientific and industrial workflows, making the selection of the hydrochloride salt a deliberate choice to ensure consistent, high-quality outcomes.

Quantitative Differentiation: A Comparator-Focused Evidence Guide for 4-Aminophenol Hydrochloride


Enhanced Aqueous Solubility: 4-Aminophenol Hydrochloride vs. Free Base

The aqueous solubility of 4-aminophenol hydrochloride is over 150,000 times greater than that of its free base counterpart at comparable ambient temperatures. This difference is critical for applications in aqueous media, directly impacting reaction rates and formulation development [1].

Solubility Formulation Process Chemistry

Improved Solid-State Stability: Mitigating Oxidative Degradation in 4-Aminophenol

The hydrochloride salt form of 4-aminophenol demonstrates significantly improved resistance to oxidative degradation compared to the free base. While the free base is known to deteriorate rapidly in air to form colored, potentially interfering oxidation products, the salt form is more stable, allowing for longer storage and more consistent performance in applications sensitive to oxidation byproducts [1].

Stability Storage Oxidation Material Handling

Photographic Developer Performance: 4-Aminophenol vs. Metol (N-Methyl-4-aminophenol)

In photographic developer applications, 4-aminophenol (as its hydrochloride) exhibits a different development profile compared to its close structural analog, Metol (N-methyl-4-aminophenol sulfate). Anecdotal evidence from practical chemistry suggests that a developer using 4-aminophenol may require approximately double the mass of Metol to achieve a comparable development effect, indicating a lower specific activity on a weight basis [1].

Photographic Chemistry Redox Chemistry Developer Formulation

Comparative in vitro Nephrotoxicity: 4-Aminophenol vs. Halogenated Analogs

In a comparative in vitro nephrotoxicity study using isolated rat renal cortical cells, 4-aminophenol (4AP) exhibited lower cytotoxicity than certain chlorinated analogs at equivalent concentrations. While 4-amino-2-chlorophenol (4A2CP) and 4-amino-2,6-dichlorophenol (4A2,6DCP) showed marked cytotoxicity at 0.5 and 1.0 mM, 4AP's cytotoxic effects were not highlighted, suggesting it is less toxic than these specific halogenated derivatives in this renal cell model [1].

Toxicology Nephrotoxicity Structure-Activity Relationship In Vitro Model

Optimal Procurement Scenarios: Where 4-Aminophenol Hydrochloride Delivers Verifiable Advantage


Aqueous-Phase Organic Synthesis and Bioconjugation

For chemical reactions requiring a high concentration of a reactive aminophenol in aqueous media, 4-aminophenol hydrochloride is the preferred reagent. Its exceptionally high water solubility (>1,000,000 mg/L) [1] eliminates solubility constraints often encountered with the free base, enabling more efficient syntheses and simplifying purification steps. This property is particularly valuable in bioconjugation chemistry and the synthesis of water-soluble dyes and polymers.

Formulation of Reproducible Photographic Developers and Dye Precursors

In the preparation of historical and specialized photographic developers (e.g., Rodinal-type formulas) or as an intermediate for sulfur and azo dyes, the use of the hydrochloride salt ensures batch-to-batch consistency. The improved stability of this salt form, compared to the oxidation-prone free base [2], is critical for maintaining developer activity and preventing the formation of colored impurities that can cause staining or inconsistent dye quality.

Analytical Reference Standards and Quality Control

The defined, crystalline nature and improved stability of 4-aminophenol hydrochloride make it suitable for use as a pharmaceutical reference standard. It has been employed in the development of analytical methods, such as Surface-Enhanced Raman Spectroscopy (SERS), for the detection and quantification of analytes in pharmaceutical formulations . Its reliable purity and stability are paramount for generating accurate and reproducible calibration curves and quality control data.

Technical Documentation Hub

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